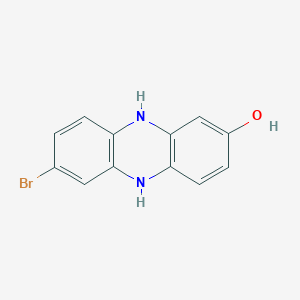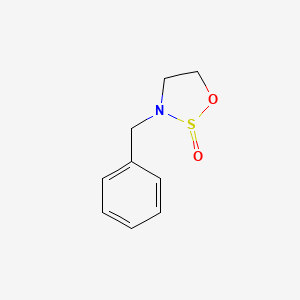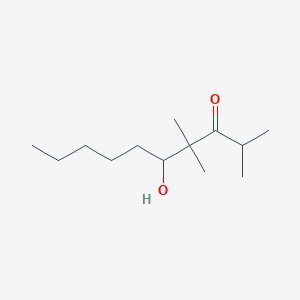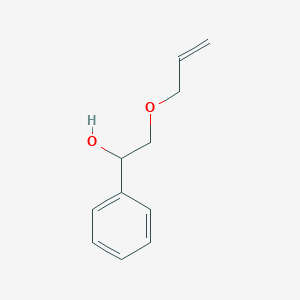
7-Bromo-5,10-dihydrophenazin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5,10-dihydrophenazin-2-OL is a chemical compound with the molecular formula C12H9BrN2O It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5,10-dihydrophenazin-2-OL typically involves the bromination of 5,10-dihydrophenazin-2-OL. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-5,10-dihydrophenazin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form, such as dihydrophenazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenazine derivatives.
Reduction: Formation of dihydrophenazine derivatives.
Substitution: Formation of various substituted phenazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5,10-dihydrophenazin-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-5,10-dihydrophenazin-2-OL involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These mechanisms contribute to its antimicrobial and antitumor activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10-Dihydrophenazin-2-OL: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Phenazine: The parent compound with a simpler structure, used as a starting material for various derivatives.
7-Chloro-5,10-dihydrophenazin-2-OL: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological activities.
Uniqueness
7-Bromo-5,10-dihydrophenazin-2-OL is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse applications.
Eigenschaften
CAS-Nummer |
374925-06-1 |
|---|---|
Molekularformel |
C12H9BrN2O |
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
7-bromo-5,10-dihydrophenazin-2-ol |
InChI |
InChI=1S/C12H9BrN2O/c13-7-1-3-9-11(5-7)14-10-4-2-8(16)6-12(10)15-9/h1-6,14-16H |
InChI-Schlüssel |
JVIGDEHRLLRSJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)NC3=C(N2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)




![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)

![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)


![10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate](/img/structure/B14239532.png)

